2-(allylsulfanyl)-1-benzyl-1H-imidazole-5-carbaldehyde
Description
2-(Allylsulfanyl)-1-benzyl-1H-imidazole-5-carbaldehyde (molecular formula: C₁₄H₁₄N₂OS, molecular weight: 258.34 g/mol) is an imidazole-based compound featuring a benzyl group at the N1 position, an allylsulfanyl substituent at C2, and a formyl group at C5 . The allylsulfanyl moiety may enhance redox reactivity or serve as a leaving group, while the benzyl group contributes to lipophilicity, influencing membrane permeability .
Properties
IUPAC Name |
3-benzyl-2-prop-2-enylsulfanylimidazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2OS/c1-2-8-18-14-15-9-13(11-17)16(14)10-12-6-4-3-5-7-12/h2-7,9,11H,1,8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSSSXHKCIGOTNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NC=C(N1CC2=CC=CC=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(allylsulfanyl)-1-benzyl-1H-imidazole-5-carbaldehyde typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the imidazole core, followed by the introduction of the allylsulfanyl and benzyl groups, and finally the formylation at the 5-position. Specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control, are crucial for achieving high yields and purity.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for scalability, ensuring the availability of starting materials, and implementing efficient purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(allylsulfanyl)-1-benzyl-1H-imidazole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The allylsulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like thiols or amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: 2-(allylsulfanyl)-1-benzyl-1H-imidazole-5-carboxylic acid.
Reduction: 2-(allylsulfanyl)-1-benzyl-1H-imidazole-5-methanol.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(allylsulfanyl)-1-benzyl-1H-imidazole-5-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(allylsulfanyl)-1-benzyl-1H-imidazole-5-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting or modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Structural Analogues Within the Imidazole Family
Table 1: Comparison of Imidazole Derivatives
Key Findings :
- Benzyl vs.
- Allylsulfanyl vs. Fluorophenyl : The allylsulfanyl group (electron-rich) may participate in nucleophilic reactions, whereas the fluorophenyl group (electron-deficient) in 2-(2-Fluorophenyl)-1H-imidazole-5-carbaldehyde could stabilize charge interactions in biological systems .
Hydrazone Derivatives
The aldehyde group in 2-(allylsulfanyl)-1-benzyl-1H-imidazole-5-carbaldehyde reacts with hydrazines to form Schiff base derivatives, expanding its utility.
Table 2: Hydrazone Derivatives
Key Findings :
- Chlorophenyl Substitution : The addition of chlorine atoms in hydrazone derivatives increases molecular weight and may improve binding affinity to hydrophobic targets .
- Reactivity : The aldehyde group’s reactivity enables diversification, but electron-withdrawing substituents (e.g., Cl) could reduce Schiff base formation kinetics .
Heterocyclic Analogues: Triazines vs. Imidazoles
Table 3: Comparison with Triazine Derivatives
Key Findings :
- Imidazoles, with a five-membered ring, may offer better conformational flexibility .
- Biological Activity : D1 demonstrated efficacy in impairing Klebsiella survival under predation, suggesting that the allylsulfanyl group’s role in redox activity is conserved across heterocycles .
Biological Activity
2-(Allylsulfanyl)-1-benzyl-1H-imidazole-5-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the current understanding of its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features a unique structure that includes both an allylsulfanyl group and a benzyl group attached to an imidazole ring. This configuration is believed to enhance its reactivity and biological interactions.
Antimicrobial Properties
Research indicates that 2-(allylsulfanyl)-1-benzyl-1H-imidazole-5-carbaldehyde exhibits notable antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as a therapeutic agent against infections. The mechanism appears to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
The compound has been investigated for its anticancer properties, particularly its ability to induce apoptosis in cancer cells. It has shown promise in targeting specific enzymes involved in cancer progression, thereby inhibiting tumor growth. For instance, studies have demonstrated that derivatives of imidazole compounds can act as farnesyltransferase inhibitors, which are crucial in the development of certain cancers .
The biological activity of 2-(allylsulfanyl)-1-benzyl-1H-imidazole-5-carbaldehyde is largely attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound's structure allows it to bind effectively to active sites of enzymes, potentially inhibiting their function. For example, it has been noted for its interaction with acetylcholinesterase (AChE), which is critical in cholinergic signaling.
- Receptor Modulation : It may also modulate receptor activity, influencing pathways related to cell proliferation and apoptosis.
Study on Antimicrobial Activity
In a controlled study, 2-(allylsulfanyl)-1-benzyl-1H-imidazole-5-carbaldehyde was tested against several pathogenic bacteria. The results indicated a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL across different strains, showcasing its potential as an antimicrobial agent.
Evaluation of Anticancer Effects
Another study focused on the anticancer effects of this compound on human cancer cell lines. Results showed that treatment with varying concentrations led to a dose-dependent decrease in cell viability, with IC50 values around 15 µM for certain cancer types . This suggests significant potential for further development into a therapeutic agent.
Comparative Analysis
The following table summarizes the biological activities and mechanisms of action compared with similar compounds:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |
|---|---|---|---|
| 2-(Allylsulfanyl)-1-benzyl-1H-imidazole-5-carbaldehyde | Yes | Yes | Enzyme inhibition, receptor modulation |
| 1-Benzyl-1H-imidazole-5-carbaldehyde | Moderate | Limited | Enzyme inhibition |
| 2-(Methylsulfanyl)-1-benzyl-1H-imidazole-5-carbaldehyde | Yes | Moderate | Enzyme inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
